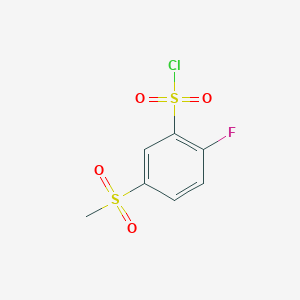

2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-fluoro-5-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)5-2-3-6(9)7(4-5)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRTXBUXYZKKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655587 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-09-8 | |

| Record name | 2-Fluoro-5-(methanesulfonyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Summary

| Step | Reaction Type | Starting Material / Intermediate | Reagents / Catalysts | Conditions / Notes |

|---|---|---|---|---|

| a) | Bromination | para-fluorophenol | Liquid bromine or N-bromosuccinimide (NBS) | Room temperature, 1 hour stirring |

| b) | Sulfonation | Brominated intermediate | Chlorosulfonic acid (preferred) or sulfuric acid, oleum, SO3 | Controlled temperature, typical sulfonation conditions |

| c) | Methyl etherification | Sulfonated intermediate | Methyl trifluoromethanesulfonate (preferred), methyl p-toluenesulfonate, or dimethyl sulfate | Standard methylation conditions |

| d) | Reduction debromination | Methylated intermediate | Pd/C catalyst (preferred) or nickel catalyst | Catalytic hydrogenation or reductive conditions |

| e) | Chlorination | Debrominated intermediate | Thionyl chloride (preferred), phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or sulfuryl chloride | Reflux or heating under inert atmosphere |

Detailed Reaction Steps

- Para-fluorophenol is reacted with liquid bromine or N-bromosuccinimide at room temperature in acetic acid.

- The reaction introduces a bromine atom ortho to the hydroxyl group, yielding a brominated intermediate.

- The product is isolated by filtration and washing with water.

- The brominated compound undergoes sulfonation using chlorosulfonic acid, which introduces a sulfonyl chloride group onto the aromatic ring.

- This step is critical for installing the sulfonyl chloride functionality.

- The sulfonated intermediate is methylated using methyl trifluoromethanesulfonate or similar methylating agents.

- This converts the sulfonic acid group to a methanesulfonyl ether derivative.

Step d) Reduction Debromination

- The bromine substituent is removed reductively using a palladium on carbon catalyst or nickel catalyst under hydrogen atmosphere.

- This step yields the debrominated methanesulfonyl intermediate.

- The final chlorination step converts the sulfonic acid or sulfonate intermediate to the sulfonyl chloride using reagents such as thionyl chloride.

- This step completes the synthesis of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride.

Reaction Conditions and Yields

- The bromination step is conducted at room temperature for about 1 hour.

- Sulfonation typically requires controlled temperature to avoid overreaction.

- Methylation is performed under standard etherification conditions.

- Reduction debromination uses catalytic hydrogenation conditions.

- Chlorination is carried out under reflux with thionyl chloride or similar reagents.

- The overall process is reported to have high yields and is suitable for industrial scale due to mild conditions and cost-effective reagents.

Comparative Analysis of Reagents and Catalysts

| Reaction Step | Preferred Reagent(s) | Alternatives | Advantages of Preferred Reagent(s) |

|---|---|---|---|

| Bromination | Liquid bromine | N-bromosuccinimide (NBS) | Higher reactivity and selectivity |

| Sulfonation | Chlorosulfonic acid | Sulfuric acid, oleum, sulfur trioxide | Strong sulfonating agent, efficient reaction |

| Methylation | Methyl trifluoromethanesulfonate | Methyl p-toluenesulfonate, dimethyl sulfate | High methylation efficiency, cleaner reaction |

| Reduction Debromination | Pd/C catalyst | Nickel catalyst | Higher catalytic activity and selectivity |

| Chlorination | Thionyl chloride | Phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, sulfuryl chloride | Cleaner reaction, easier workup |

Additional Notes and Research Findings

- The described synthetic route avoids harsh conditions and expensive fluorinated precursors, which are common limitations in other methods.

- The use of para-fluorophenol as starting material is advantageous due to its availability and cost.

- The reductive debromination step is crucial to remove bromine without affecting other functional groups.

- Chlorination with thionyl chloride is preferred for its efficiency and ease of removal of by-products.

- The process has been demonstrated with 1H NMR and other spectral data confirming the product structure.

Summary Table of Preparation Method

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents / Catalysts | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Bromination | para-fluorophenol | Liquid bromine or NBS | Room temp, 1 hour | Brominated aromatic intermediate |

| 2 | Sulfonation | Brominated intermediate | Chlorosulfonic acid | Controlled temperature | Sulfonyl chloride intermediate |

| 3 | Methyl etherification | Sulfonyl intermediate | Methyl trifluoromethanesulfonate | Standard methylation conditions | Methanesulfonyl ether intermediate |

| 4 | Reduction debromination | Methylated intermediate | Pd/C or nickel catalyst | Catalytic hydrogenation | Debrominated methanesulfonyl intermediate |

| 5 | Chlorination | Debrominated intermediate | Thionyl chloride | Reflux, inert atmosphere | This compound |

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride groups can be replaced by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling reactions: Catalysts such as palladium or nickel complexes.

Major Products Formed:

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Products may include sulfonic acids or sulfonate salts.

Coupling reactions: Products are typically more complex aromatic compounds.

Scientific Research Applications

Pharmaceutical Chemistry

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is utilized in the development of enzyme inhibitors, particularly targeting serine hydrolases. These inhibitors can covalently modify serine residues within enzymes, making them valuable tools for studying enzyme mechanisms and interactions. This application is crucial for drug discovery processes aimed at treating diseases related to enzyme dysfunctions .

Chemical Biology

The compound acts as a "privileged warhead" in chemical biology, allowing researchers to probe enzyme binding sites effectively. Its ability to interact covalently with specific amino acid residues enables the design of biochemical assays that elucidate enzyme functions and interactions.

Synthetic Chemistry

In synthetic chemistry, this compound can be employed to create various derivatives through nucleophilic substitution reactions with amines and alcohols. It also participates in Sulfur Fluoride Exchange (SuFEx) reactions, facilitating the formation of stable sulfamoyl derivatives, which are important in organic synthesis .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can selectively modify serine residues in enzymes such as acetylcholinesterase. By covalently binding to the active site, it inhibits enzymatic activity, providing insights into enzyme kinetics and potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Drug Development

In a study focused on inflammatory diseases, compounds derived from this compound showed promise as CRTH2 antagonists. These compounds were tested for their efficacy in reducing allergic responses by blocking specific pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of the target compound and its analogues (Table 1):

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Electronic Effects |

|---|---|---|---|---|

| 2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride | C₇H₅ClFSO₄S | 268.69 | -F (2), -SO₂CH₃ (5) | Strong EWG enhances electrophilicity |

| 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride [3] | C₇H₆ClFO₃S | 248.68 | -F (2), -OCH₃ (5) | Moderate EWG (methoxy is weaker than SO₂CH₃) |

| 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride [5] | C₇H₆ClFO₃S | 248.68 | -F (5), -OCH₃ (2) | Positional isomerism alters electronic distribution |

| 2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl chloride [6] | C₇H₄ClF₃O₂S | 260.62 | -F (5), -CF₂H (2) | Steric bulk + strong EWGs increase reactivity |

Target Compound

The methanesulfonyl group at position 5 exerts a stronger electron-withdrawing effect compared to methoxy or alkyl groups, accelerating reactions with nucleophiles (e.g., amines, alcohols). This makes it valuable in synthesizing sulfonamide-based drugs, where rapid reaction kinetics are critical .

Methoxy-Substituted Analogues

- 2-Fluoro-5-methoxybenzene-1-sulfonyl chloride [3] : The methoxy group (-OCH₃) is a weaker EWG, resulting in slower sulfonamide formation. It is commonly used in intermediates for less reactive drug candidates.

Difluoromethyl-Substituted Analogue [6]

The -CF₂H group at position 2 introduces steric hindrance and enhanced electronegativity, which may improve selectivity in coupling reactions but reduce solubility in polar solvents.

Stability and Handling

- Target Compound : The strong EWG (-SO₂CH₃) may increase susceptibility to hydrolysis, necessitating anhydrous storage conditions.

- Methoxy Analogues [3, 5] : Greater stability under ambient conditions due to weaker EWGs.

- Difluoromethyl Analogue [6] : Hydrolytic stability is intermediate, but steric effects may slow degradation.

Biological Activity

2-Fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride is a synthetic compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of fluorine and sulfonyl groups, allows it to engage in various biological activities, particularly through interactions with enzymes and proteins.

Chemical Structure and Properties

The compound's molecular formula is C7H6ClF2O4S2, and it features a benzene ring with both a methanesulfonyl group and a sulfonyl chloride group. The presence of fluorine enhances its electrophilic character, making it a reactive agent in biochemical pathways.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This reactivity allows the compound to act as an enzyme inhibitor or probe, providing insights into enzyme mechanisms and interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to selectively inhibit serine hydrolases, which are critical in various metabolic pathways.

- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : The ability to modify key residues in cancer-related enzymes positions this compound as a potential therapeutic agent in oncology.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition was measured using a colorimetric assay, revealing an IC50 value of approximately 25 µM.

- Antimicrobial Activity : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use as an antimicrobial agent.

- Anticancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it induced apoptosis in HeLa cells at concentrations above 50 µM, highlighting its potential role in cancer therapy.

Data Table: Biological Activities Summary

| Activity Type | Target/Organism | Measurement Method | Observed Effect |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Colorimetric Assay | IC50 = 25 µM |

| Antimicrobial | Staphylococcus aureus | Broth Microdilution | MIC = 32 µg/mL |

| Anticancer | HeLa cells | Apoptosis Assay | Induced apoptosis at >50 µM |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with fluorinated benzene derivatives. This compound's applications extend beyond biological research; it is also utilized in the development of novel materials and as an intermediate in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-methanesulfonylbenzene-1-sulfonyl chloride, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of a fluorinated benzene derivative. A precursor such as 2-fluoro-5-methanesulfonylbenzene is treated with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Critical parameters include:

- Temperature control : Excess heat may lead to over-sulfonation or decomposition .

- Stoichiometry : A 1:1.2 molar ratio of precursor to ClSO₃H minimizes side reactions .

- Purification : Recrystallization from dichloromethane/hexane mixtures improves purity (>95%) .

Alternative routes involve functional group interconversion, such as oxidation of thiol intermediates, but these are less efficient for scale-up .

Q. How is this compound characterized using spectroscopic methods, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : The aromatic protons exhibit splitting patterns consistent with fluorine coupling (e.g., doublets or triplets at δ 7.2–8.1 ppm). The methanesulfonyl group (-SO₂CH₃) appears as a singlet (~δ 3.1 ppm) .

- ¹⁹F NMR : A distinct downfield shift (~δ -110 ppm) confirms the fluorine substituent's position .

- IR Spectroscopy : Peaks at 1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl chloride group .

- Mass Spectrometry : The molecular ion cluster [M]⁺ at m/z 268–270 (Cl isotope pattern) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, but regioselectivity in substitution depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring attack at the sulfonyl chloride over the methanesulfonyl group .

- Catalysts : Lewis acids like AlCl₃ enhance electrophilicity at specific positions. For example, AlCl₃ directs nucleophiles to the para position relative to fluorine .

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) preferentially react at the less hindered sulfonyl chloride site .

Kinetic studies via HPLC monitoring can identify optimal reaction windows (e.g., 30–60 minutes at 25°C) to maximize selectivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during structural elucidation?

- Methodological Answer : Contradictions often arise from:

- Impurity interference : LC-MS/MS can distinguish between target ions and impurities with similar m/z ratios .

- Dynamic effects in NMR : Variable-temperature NMR (e.g., 298 K vs. 323 K) can clarify ambiguous splitting caused by rotational barriers .

- Isotopic patterns : High-resolution mass spectrometry (HRMS) differentiates between Cl/Br isotopes and adducts (e.g., [M+Na]⁺ vs. [M+K]⁺) .

For ambiguous NOE (Nuclear Overhauser Effect) signals, DFT calculations (e.g., B3LYP/6-31G*) can predict coupling constants and validate proposed structures .

Key Safety and Handling Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.